REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N+:11]([O-])=[CH:10][CH:9]=[CH:8]2)([CH3:4])([CH3:3])[CH3:2].C[Si]([C:20]#[N:21])(C)C.CN(C)C>C(#N)C>[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[C:10]([C:20]#[N:21])[CH:9]=[CH:8]2)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
6-tert-butylquinoline 1-oxide
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C2C=CC=[N+](C2=CC1)[O-]
|
Name
|
|
Quantity
|
458 mg
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
312 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 minutes at 120° C. under microwave irradiation
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
eluted with hexane/EtOAc (20:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C2C=CC(=NC2=CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 295 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |